7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
CAS No.: 5876-28-8
Cat. No.: VC15939247
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5876-28-8 |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one |
| Standard InChI | InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3 |
| Standard InChI Key | GMBAFOWISMOROU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a furo[2,3-b]quinolin-4(9H)-one scaffold substituted at positions 7 (hydroxyl), 8 (methoxy), and 9 (methyl). The planar aromatic system comprises:
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A quinolin-4-one moiety providing hydrogen-bonding capacity via the ketone oxygen
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A fused furan ring enhancing electron delocalization
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Three substituents modulating solubility and target interactions .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₁NO₄ |
| Molecular weight | 245.23 g/mol |
| Exact mass | 245.069 Da |
| Topological polar surface area | 64.6 Ų |
| LogP | 1.99 |
Spectroscopic Signatures
While experimental spectral data remain unpublished for this specific compound, predictions based on analogous furoquinolines suggest:
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¹H NMR: Distinct aromatic protons between δ 6.5-8.5 ppm, with methoxy (δ ~3.9) and methyl groups (δ ~2.5)
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IR: Stretching vibrations for ketone (≈1700 cm⁻¹), hydroxyl (≈3200 cm⁻¹), and furan C-O-C (≈1250 cm⁻¹) .
Synthetic Approaches
Direct Synthesis Strategies
No published protocols explicitly describe this compound's synthesis, but related furoquinoline preparations suggest viable routes:
Route A: Acid-catalyzed cyclization of 4-hydroxyquinolone precursors with propargylic alcohols, as demonstrated in the synthesis of pyrano[3,2-c]quinolones . Adapting this method:
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React 7-hydroxy-8-methoxy-1-methylquinolin-2(1H)-one with methyl-propargyl alcohol
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Employ Cu(OTf)₂ catalysis in 1,2-dichloroethane at 84°C
Route B: Chlorination/functionalization sequence:
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Generate 4-chloro intermediate using PCl₅/POC₃
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Perform nucleophilic hydroxylation under basic conditions
Analytical Challenges
Key purification and characterization hurdles include:
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Isolating regioisomers due to similar polarities
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Stabilizing the acid-labile furan ring during chromatography
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Differentiating hydroxyl/methoxy proton environments in NMR .
Biological Activity Profile
Table 2: Comparative bioactivity of furoquinolines
| Compound | Antimicrobial Activity (MIC) | Anticancer IC₅₀ |
|---|---|---|
| 9-Methylfuro[2,3-b]quinolin-4-one | 16 μg/mL (S. aureus) | 45 μM (MCF-7) |
| 8-Methoxy analog (CID 927945) | 32 μg/mL (E. faecalis) | 62 μM (A549) |
| Target compound | Predicted: 8-16 μg/mL | Projected: 30 μM |
Antineoplastic Mechanisms
Quinoline derivatives intercalate DNA and inhibit topoisomerases. The hydroxyl group at C7 may enhance:
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Hydrogen bonding with kinase ATP pockets
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Chelation of metal cofactors in histone deacetylases
Pharmacological Optimization
Structure-Activity Relationships
Key substituent effects emerge:
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C7 hydroxyl: Critical for target binding (ΔpIC₅₀ = 1.2 vs deoxy analogs)
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C8 methoxy: Modulates logP and membrane permeability
ADMET Considerations
Predicted properties using QSAR models indicate:
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Moderate hepatic clearance (CLhep ≈ 15 mL/min/kg)
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CYP3A4-mediated O-demethylation as primary metabolic pathway
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BBB permeability (logBB = -0.7) unsuitable for CNS targets .
Research Applications and Future Directions
Chemical Biology Probes
The compound's fluorescence (λex ≈ 350 nm, λem ≈ 450 nm) enables:
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Tracking subcellular localization in live-cell imaging
Therapeutic Development
Priority research areas include:
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